Dibenzyl 1-methylhydrazine-1,2-dicarboxylate
Overview
Description
Dibenzyl 1-methylhydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C17H18N2O4 and a molecular weight of 314.34 g/mol . It is known for its unique structure, which includes two benzyl groups attached to a hydrazine moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl 1-methylhydrazine-1,2-dicarboxylate can be synthesized through the reaction of benzyl alcohol with hydrazine derivatives under controlled conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistency and yield. The process may include steps such as purification through recrystallization and quality control measures to verify the compound’s purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and catalysts depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Dibenzyl 1-methylhydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dibenzyl 1-methylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Dibenzyl hydrazine-1,2-dicarboxylate: Similar in structure but lacks the methyl group on the hydrazine moiety.
Dibenzyl hydrazodicarboxylate: Another related compound with slight structural variations.
Uniqueness: Dibenzyl 1-methylhydrazine-1,2-dicarboxylate is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
IUPAC Name |
benzyl N-methyl-N-(phenylmethoxycarbonylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-19(17(21)23-13-15-10-6-3-7-11-15)18-16(20)22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOYHHVVJGYROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292299 | |
Record name | Dibenzyl 1-methylhydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6002-83-1 | |
Record name | 6002-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6002-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzyl 1-methylhydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZYL 1-METHYL-1,2-HYDRAZINEDICARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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